molecular formula C16H19NO3 B4612932 N-(2-ethoxyphenyl)-3-(5-methyl-2-furyl)propanamide

N-(2-ethoxyphenyl)-3-(5-methyl-2-furyl)propanamide

Cat. No.: B4612932
M. Wt: 273.33 g/mol
InChI Key: FPMMPFCZBZTMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(5-methyl-2-furyl)propanamide is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.13649347 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Root Growth-Modulatory Activity : A study by Kitagawa et al. (2001) involved the synthesis of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, which were examined for their root growth modulatory activity. This research highlights the potential of these compounds in agricultural applications, particularly as root growth inhibitors or modulators. The study found that certain derivatives potently inhibited the root growth of rape seedlings, indicating the utility of these compounds in the development of herbicides Kitagawa et al., 2001.

  • Antimicrobial and Antifungal Activities : Atta-ur-Rahman et al. (1997) reported on compounds isolated from Jolyna laminarioides, including a derivative with structural similarities to N-(2-ethoxyphenyl)-3-(5-methyl-2-furyl)propanamide. This study found that these compounds exhibited chymotrypsin inhibitory activity, as well as activity against Escherichia coli and Shigella boydii. Additionally, fucosterol, another compound isolated in the study, showed antifungal activity Atta-ur-Rahman et al., 1997.

  • Antibacterial Activity of Quinolones : Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones, which included derivatives with structural elements related to this compound. These compounds were evaluated for their in-vitro antibacterial activity, showcasing the potential of such derivatives in the development of new antibacterial agents. The study indicates that modifications of the piperazine ring can significantly impact the antibacterial activity against both Gram-positive and Gram-negative bacteria Foroumadi et al., 1999.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-19-15-7-5-4-6-14(15)17-16(18)11-10-13-9-8-12(2)20-13/h4-9H,3,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMPFCZBZTMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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